2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole is a compound that has been explored in the field of organic chemistry, particularly in the study of its molecular and structural characteristics.
Synthesis Analysis
The compound has been synthesized through various methods. For instance, Lan, Zheng, and Wang (2019) reported the synthesis of a similar compound, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, with a yield of 71% by reacting 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone (Lan, H., Zheng, M., & Wang, Y., 2019).
Molecular Structure Analysis
Studies have focused on the electronic, NMR, vibrational, and structural properties of similar compounds. For example, Diwaker (2014) utilized Gaussian 09 software for studying the electronic and structural properties of a pyrazoline derivative (Diwaker, 2014).
Chemical Reactions and Properties
Research by Sutcliffe et al. (2000) on pyrrolo[1,2-c]thiazoles revealed their behavior as thiocarbonyl ylides in cycloaddition reactions with electron-deficient alkenes and alkynes (Sutcliffe, O. B., Storr, R., Gilchrist, T. L., & Rafferty, P., 2000).
Physical Properties Analysis
The physical properties of related compounds have been characterized using spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. A study by Kumara et al. (2018) on a novel pyrazole derivative provides insights into the crystal and molecular structure, which is stabilized by intermolecular hydrogen bonds (Kumara, K., Kumar, A. D., Naveen, S., Kumar, K. A., & Lokanath, N. K., 2018).
Chemical Properties Analysis
Studies like that of Bade and Vedula (2015) on the synthesis of thiazole derivatives through one-pot reactions provide insight into the chemical properties and reactivity of similar compounds (Bade, T., & Vedula, R. R., 2015).
properties
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)-[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-10-15(2)24(22-14)17-8-9-23(12-17)20(25)18-13-26-19(21-18)11-16-6-4-3-5-7-16/h3-7,10,13,17H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETFXFUGTDJWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCN(C2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.